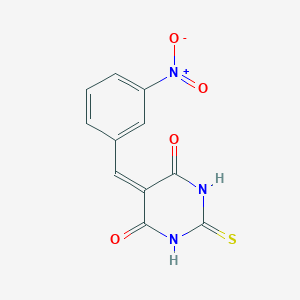

5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione

Description

Properties

CAS No. |

60045-64-9 |

|---|---|

Molecular Formula |

C11H7N3O4S |

Molecular Weight |

277.26 g/mol |

IUPAC Name |

5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H7N3O4S/c15-9-8(10(16)13-11(19)12-9)5-6-2-1-3-7(4-6)14(17)18/h1-5H,(H2,12,13,15,16,19) |

InChI Key |

GJWLCESUIOEATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Approach

The most common and effective method for synthesizing 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is the Knoevenagel condensation of thiobarbituric acid with 3-nitrobenzaldehyde under reflux or mild heating conditions.

-

$$

\text{Thiobarbituric acid} + \text{3-nitrobenzaldehyde} \xrightarrow[\text{solvent}]{\text{base or acid catalyst}} \text{5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione} + H_2O

$$ -

- Solvent: Ethanol, methanol, or acetic acid

- Catalyst: Piperidine, ammonium acetate, or weak bases

- Temperature: Reflux (60–80 °C)

- Reaction time: 2–6 hours

Yield: Generally high, often exceeding 80–90% with minimal side products.

Mechanism: The active methylene group of thiobarbituric acid undergoes deprotonation, followed by nucleophilic attack on the aldehyde carbonyl carbon, and subsequent dehydration to form the conjugated benzylidene product.

One-Pot Condensation and Dehydration

Recent studies have demonstrated one-pot procedures combining condensation and dehydration steps, enhancing efficiency and yield.

- Example: Condensation of thiobarbituric acid with substituted benzaldehydes under reflux in ethanol with catalytic ammonium acetate, yielding the target compound in good purity and yield without isolation of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Knoevenagel condensation, reducing reaction times significantly.

Method: Using DMSO as solvent, benzyl halides are first oxidized in situ to benzaldehydes (Kornblum oxidation), followed by condensation with thiobarbituric acid under microwave irradiation at ~80 °C.

Advantages: Catalyst-free, shorter reaction times (minutes instead of hours), and good yields.

Comparative Data Table of Preparation Methods

| Method | Solvent | Catalyst/Condition | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional Knoevenagel | Ethanol | Piperidine or ammonium acetate | Reflux (70 °C) | 3–6 hours | 85–92 | Simple, high yield, widely used |

| One-Pot Condensation | Ethanol | Ammonium acetate | Reflux | 2–4 hours | 88–90 | Efficient, fewer purification steps |

| Microwave-Assisted Synthesis | DMSO | Catalyst-free (Kornblum oxidation) | 80 °C (MW) | 10–30 min | 80–85 | Rapid, green chemistry approach |

Detailed Research Findings

Structural Confirmation: The synthesized compound’s structure is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and mass spectrometry. The characteristic signals include the methine proton of the benzylidene group (~8.0–8.5 ppm in ^1H NMR) and carbonyl/thioxo groups in IR spectra.

Isomerism: The product typically exists as the exo-isomer, confirmed by X-ray crystallography and DFT calculations, showing planar conjugation between the benzylidene and thiobarbiturate rings.

Reaction Efficiency: The Knoevenagel condensation under mild conditions avoids side reactions and degradation, providing a clean reaction profile with high atom economy.

Green Chemistry Aspect: Microwave-assisted synthesis reduces solvent use and energy consumption, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

- Molecular Formula : C11H7N3O4S

- Molecular Weight : 277.256 g/mol

- CAS Number : 338750-51-9

Structural Characteristics

The compound features a thioxodihydropyrimidine core, which is known for its ability to interact with various biological targets. The presence of a nitro group enhances its electrophilic character, making it a potential candidate for various chemical reactions and biological interactions.

Antimicrobial Activity

Research has indicated that 5-(3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibits antimicrobial properties. A study by Hu et al. (2013) demonstrated its effectiveness against specific bacterial strains by targeting virulence factors, particularly in Yersinia species. The compound inhibits the activity of YopH, a protein tyrosine phosphatase essential for bacterial virulence, thereby reducing pathogenicity in vitro .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle proteins. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in xenograft models .

Enzyme Inhibition

5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its role as an enzyme inhibitor. It has been found to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition could provide therapeutic avenues for diseases characterized by dysregulated kinase activity, such as cancer and autoimmune disorders .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of YopH | Hu et al., 2013 |

| Anticancer | Induction of apoptosis | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Inhibition of kinases | Various studies |

| Anti-inflammatory | Modulation of cytokine production | Recent publications |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 5-(3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione against Yersinia pestis. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment with concentrations above 20 µM, indicating its potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective and anti-neuroinflammatory activities, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It achieves this by reducing the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiobarbituric acid derivatives share a common core structure but differ in substituents on the benzylidene group or the pyrimidine ring. Key structural and functional differences are highlighted below:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Electronic Effects: The 3-nitrobenzylidene group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and stabilize charge-transfer interactions. In contrast, methoxy () and hydroxy () substituents are electron-donating, improving solubility and metal-binding capacity .

Biological Activity :

- The 3,5-di-tert-butyl-4-hydroxy derivative () demonstrated significant anti-inflammatory activity in mice models, attributed to steric hindrance and antioxidant effects .

- Hydroxybenzylidene derivatives () form stable complexes with Cu²⁺ and Hg²⁺, suggesting utility in metal sensing or catalysis, whereas the nitro group in the target compound may favor antimicrobial activity via nitroreductase activation .

Synthetic Methods: Most compounds are synthesized via Knoevenagel condensation (), but hydrazono derivatives () require multi-component reactions. The target compound’s synthesis likely parallels , using acetic acid as a catalyst in ethanol .

Thermal Stability :

- Nitro-substituted compounds () generally exhibit high melting points (>275°C) due to strong intermolecular interactions, whereas thiophene-containing derivatives () show even higher stability (mp 310–312°C) due to aromatic stacking .

Table 2: Spectroscopic Data Comparison

Biological Activity

5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of approximately 277.256 g/mol . The synthesis typically involves the condensation of 3-nitrobenzaldehyde with thiobarbituric acid or related derivatives under acidic conditions. The resulting product is characterized by its thioxo substituent, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxodihydropyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 5-(3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 µM to over 200 µM depending on the specific bacterial strain tested .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | E. coli | >200 |

| 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | A. baumannii | 25.0 |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate that certain derivatives exhibit promising antifungal effects against strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of cell wall synthesis or function.

Anticancer Activity

In vitro studies have shown that 5-(3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve apoptosis induction through caspase activation pathways. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.0 |

Case Studies and Research Findings

Several research articles have documented the biological evaluation of thioxodihydropyrimidine derivatives:

- Antibacterial Studies : A study highlighted that compounds with nitro substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .

- Anticancer Mechanisms : Research indicated that the compound induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the benzylidene position significantly influence biological activity, suggesting a targeted approach for developing more potent derivatives .

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q: How is 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione synthesized, and what spectroscopic methods confirm its structure? A: The compound is synthesized via Knoevenagel condensation between 2-thioxodihydropyrimidine-4,6(1H,5H)-dione and 3-nitrobenzaldehyde under acid catalysis (e.g., HCl or H2O2). Structural confirmation employs:

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) groups.

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and methylidene protons (δ ~8.5 ppm).

- HRMS for molecular ion validation (e.g., m/z 251.96 [M+H]⁺ for a thiophene analog) .

Physicochemical Characterization Q: What key physicochemical parameters are reported for this compound? A: Critical parameters include:

- Melting point : >300°C (determined via Electrothermal apparatus).

- Solubility : Low in water (<6 g/L at 20°C), moderate in DMSO or acetonitrile .

- Thermal stability : Assessed via TGA, with decomposition temperatures >250°C for structurally similar analogs .

Initial Biological Screening Q: What in vitro assays evaluate the antioxidant potential of this compound? A: Standard assays include:

- DPPH/ABTS⁺ radical scavenging (IC₅₀ values calculated via UV-Vis kinetics).

- ROS inhibition in RAW264.7 macrophages using DCFH-DA fluorescence probes.

- Comparative studies with BHT (positive control) show IC₅₀ values ranging 10–25 μM for nitro-substituted derivatives .

Advanced Research Questions

Complexation with Metal Ions Q: How are stability constants (log K) for Cu(II)/Hg(II) complexes determined? A: UV-Vis spectrophotometry with hard-model chemometric analysis is used. Titration data in acetonitrile are fitted to a 1:1 binding model, yielding log K >5 for Cu(II). Protonation constants (pKa) are measured in ethanol-water mixtures .

Mechanistic Studies in Anti-Inflammatory Pathways Q: How does the compound modulate NF-κB signaling in LPS-induced inflammation? A: In RAW264.7 macrophages, pretreatment reduces:

- IκBα phosphorylation (Western blotting).

- Nuclear translocation of p65 (immunofluorescence).

- COX-2/iNOS expression (ELISA). Mechanistically, suppression of PTEN/AKT signaling upstream of NF-κB is implicated, as shown for hydroxy/methoxy analogs .

Structure-Activity Relationships (SAR) in Antioxidant Efficacy Q: How do substituents on the benzylidene ring influence radical scavenging? A: Meta-nitro groups enhance thiyl radical stability, increasing DPPH scavenging efficacy (IC₅₀ ~25 μM) compared to hydroxy/methoxy derivatives (IC₅₀ ~10 μM). SAR studies suggest electron-withdrawing groups improve activity .

Contradictions in Biological Activity Across Studies Q: How can discrepancies in reported IC₅₀ values for ROS inhibition be resolved? A: Variability arises from:

- Assay conditions (e.g., DCFH-DA concentration, LPS dosage).

- Normalization to controls (e.g., BHT). Meta-analyses of dose-response curves and adherence to OECD guidelines are recommended .

Advanced Spectroscopic Analysis of Metal Complexes Q: What multi-technique approaches characterize Cu(II) coordination geometry? A: Combined methods include:

- UV-Vis : d-d transitions (λmax 650→720 nm) indicate charge transfer.

- EPR : Axial symmetry parameters (g∥ > g⊥) suggest octahedral geometry.

- XAS/DFT : EXAFS and computational modeling refine bond distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.